molecular formula C30H25F2N5O2 B11322779 2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11322779
M. Wt: 525.5 g/mol
InChI Key: KQYONWNEFUUQBB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorinated phenyl groups, a pyrrolopyrimidine core, and a piperazine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and phenylhydrazine.

    Introduction of the Piperazine Moiety: The pyrrolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Attachment of the Fluorophenoxy Group: The final step involves the reaction of the piperazine derivative with 2-fluorophenol in the presence of a suitable coupling agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Material Science: The compound’s fluorinated groups and aromatic rings make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and pyrrolopyrimidine core may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethanol
  • 4-Fluorophenylacetic acid
  • 4-Fluorophenol

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethan-1-one stands out due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C30H25F2N5O2

Molecular Weight

525.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C30H25F2N5O2/c31-22-10-12-23(13-11-22)37-18-24(21-6-2-1-3-7-21)28-29(33-20-34-30(28)37)36-16-14-35(15-17-36)27(38)19-39-26-9-5-4-8-25(26)32/h1-13,18,20H,14-17,19H2

InChI Key

KQYONWNEFUUQBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6F

Origin of Product

United States

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